Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester
CAS No.: 143287-98-3
Cat. No.: VC16860703
Molecular Formula: C10H11F3O6S
Molecular Weight: 316.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143287-98-3 |
|---|---|
| Molecular Formula | C10H11F3O6S |
| Molecular Weight | 316.25 g/mol |
| IUPAC Name | (3,4,5-trimethoxyphenyl) trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C10H11F3O6S/c1-16-7-4-6(5-8(17-2)9(7)18-3)19-20(14,15)10(11,12)13/h4-5H,1-3H3 |
| Standard InChI Key | JXEGJWUFDKLTSM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)OS(=O)(=O)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (3,4,5-trimethoxyphenyl) trifluoromethanesulfonate, reflects its two primary functional groups:
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A trifluoromethanesulfonate (triflate) group (), known for its electron-withdrawing nature and stability.
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A 3,4,5-trimethoxyphenyl ring, characterized by three methoxy substituents at the 3rd, 4th, and 5th positions, enhancing steric bulk and electronic modulation .
The canonical SMILES notation, , and InChIKey JXEGJWUFDKLTSM-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry .
Physicochemical Characteristics
While experimental data on melting/boiling points remain limited, the compound’s properties can be inferred from structural analogs:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 316.25 g/mol | |
| Solubility | Likely polar aprotic solvents (e.g., DMF, DMSO) | |
| Stability | Hydrolytically sensitive under basic conditions |
Synthesis and Reactivity
Synthetic Pathways
The ester is synthesized via nucleophilic substitution between 3,4,5-trimethoxyphenol and trifluoromethanesulfonic anhydride () under anhydrous conditions. This method mirrors the preparation of analogous triflates, such as 3,3,5,5-tetramethyl-1-cyclohexen-1-yl trifluoromethanesulfonate, which employs similar reagents .
Reactivity in Organic Transformations
The triflate group’s role as a superior leaving group facilitates key reactions:
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Suzuki-Miyaura Coupling: Enables aryl-aryl bond formation in palladium-catalyzed cross-couplings.
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Nucleophilic Aromatic Substitution: Reacts with amines or alkoxides to yield substituted aromatic derivatives.
Comparative Analysis with Analogous Triflates
The compound’s properties are contextualized against related trifluoromethanesulfonates:
Future Directions and Challenges
Expanding Synthetic Utility
Further studies should explore its use in asymmetric catalysis and polymer chemistry, leveraging the triflate’s reactivity. Stability studies under varying pH and temperature conditions are critical for industrial applications.
Drug Development
Given the pharmacological success of structurally related compounds, in vivo evaluations of this ester’s bioavailability and toxicity are warranted. Hybrid molecules combining the triflate with known pharmacophores could enhance therapeutic efficacy .
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